molecular formula C11H10BrNO B15257125 8-Bromo-2,6-dimethyl-4-hydroxyquinoline CAS No. 1153001-12-7

8-Bromo-2,6-dimethyl-4-hydroxyquinoline

Cat. No.: B15257125
CAS No.: 1153001-12-7
M. Wt: 252.11 g/mol
InChI Key: HEKLBCUVAQOZMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,6-dimethyl-4-hydroxyquinoline typically involves the bromination of 2,6-dimethyl-4-hydroxyquinoline. One common method is the reaction of 2,6-dimethyl-4-hydroxyquinoline with bromine in the presence of a suitable solvent such as chloroform . The reaction conditions usually require controlled temperature and time to ensure the selective bromination at the 8-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,6-dimethyl-4-hydroxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or other substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-2,6-dimethyl-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which enhances its biological activity. It can also interact with enzymes and proteins, leading to the inhibition of their functions . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,6-dimethyl-4-hydroxyquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 8-position and the methyl groups at the 2- and 6-positions can enhance its antimicrobial and anticancer properties compared to other quinoline derivatives .

Properties

IUPAC Name

8-bromo-2,6-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-3-8-10(14)5-7(2)13-11(8)9(12)4-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKLBCUVAQOZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656286
Record name 8-Bromo-2,6-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153001-12-7
Record name 8-Bromo-2,6-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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